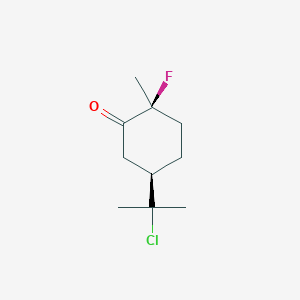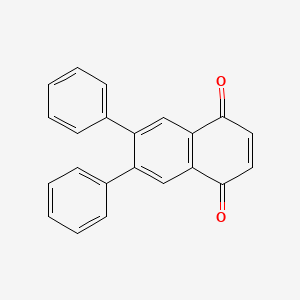
6,7-Diphenylnaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Diphenylnaphthalene-1,4-dione is an organic compound with the molecular formula C22H14O2 It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone functionalities at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diphenylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the condensation of aromatic aldehydes with naphthalene derivatives under acidic or basic conditions. Catalysts such as L-proline or nano copper (II) oxide can be used to facilitate the reaction . The reaction is often carried out under reflux conditions in ethanol, providing high yields and short reaction times.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Safety and environmental considerations are also crucial in industrial settings.
化学反应分析
Types of Reactions: 6,7-Diphenylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include hydroxy, amino, and alkyl-substituted naphthoquinones, which have diverse applications in chemical synthesis and material science .
科学研究应用
6,7-Diphenylnaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Its derivatives are explored for potential therapeutic applications, including treatments for cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6,7-Diphenylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include enzymes involved in redox regulation and signaling pathways associated with cell survival and proliferation .
相似化合物的比较
1,4-Naphthoquinone: A simpler analog with similar redox properties.
Phthalazine-1,4-dione: Known for its anticonvulsant activity and interaction with AMPA receptors.
2-Hydroxynaphthalene-1,4-dione: Used in the synthesis of various bioactive compounds.
Uniqueness: 6,7-Diphenylnaphthalene-1,4-dione is unique due to its structural complexity and the presence of phenyl groups, which enhance its chemical reactivity and biological activity. Its diverse applications in multiple scientific fields further distinguish it from other naphthoquinones .
属性
CAS 编号 |
249512-73-0 |
|---|---|
分子式 |
C22H14O2 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
6,7-diphenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C22H14O2/c23-21-11-12-22(24)20-14-18(16-9-5-2-6-10-16)17(13-19(20)21)15-7-3-1-4-8-15/h1-14H |
InChI 键 |
MEIFRMXVUPRSAR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2C4=CC=CC=C4)C(=O)C=CC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)
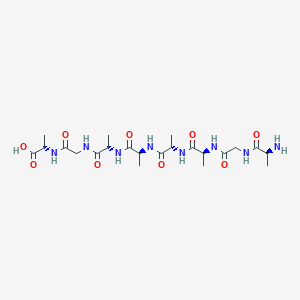
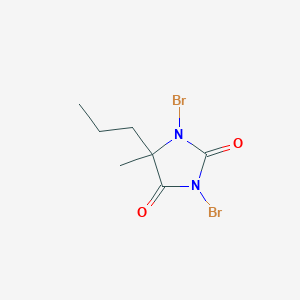
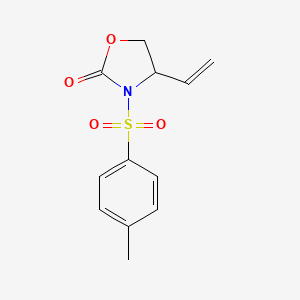
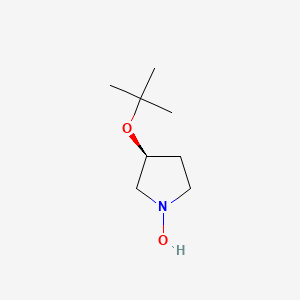
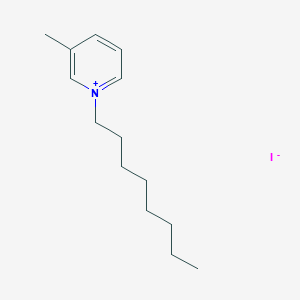
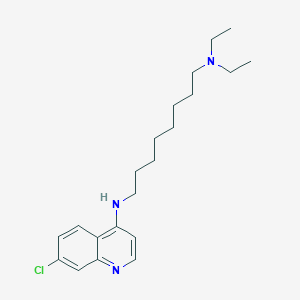
![Methanone, (4-methylphenyl)[1-(3-quinolinylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14252061.png)
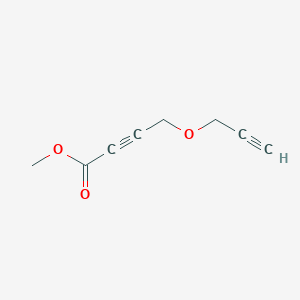
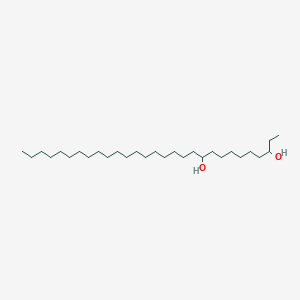
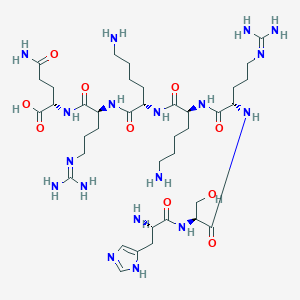
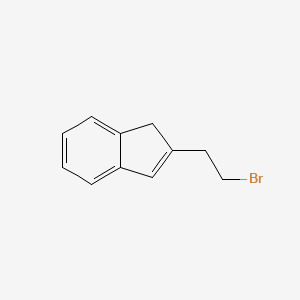
![(2R)-2-Ethynyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14252092.png)
